
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound that has been used as a drug and a pesticide. CPP is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory.
Mecanismo De Acción
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site that is distinct from the glutamate binding site. This results in a reduction in the flow of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and the strengthening of synaptic connections. Thus, Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride can block the formation of new memories and impair learning and memory processes.
Biochemical and Physiological Effects
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride has been shown to induce seizures and convulsions in animals and humans at high doses. It can also cause neurotoxicity and neuronal cell death in the hippocampus, a brain region that is critical for learning and memory. However, at lower doses, Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride is a useful tool for studying the NMDA receptor and its role in various physiological and pathological processes. It has a high affinity for the receptor and can be used to selectively block its activity. However, Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride has some limitations in lab experiments. It can induce seizures and convulsions at high doses and can cause neurotoxicity and neuronal cell death. Thus, caution must be taken when using Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride in animal models.
Direcciones Futuras
There are several future directions for the use of Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride in scientific research. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease. Another direction is to develop new compounds that can selectively target the NMDA receptor and have fewer side effects than Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride. Additionally, the use of Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Métodos De Síntesis
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride can be synthesized by reacting 4-chlorobenzoyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with hydrochloric acid to yield Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride monohydrochloride. The purity of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride has been widely used in scientific research as a tool to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, pain perception, and drug addiction. Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride has also been used to study the pathophysiology of various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease.
Propiedades
Número CAS |
19729-90-9 |
|---|---|
Nombre del producto |
Piperazine, 1-(p-chlorobenzoyl)-4-propyl-, monohydrochloride |
Fórmula molecular |
C14H20Cl2N2O |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11H2,1H3;1H |
Clave InChI |
OHNBCFKRRAKHIV-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
SMILES canónico |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Otros números CAS |
19729-90-9 |
Sinónimos |
(4-chlorophenyl)-(4-propylpiperazin-1-yl)methanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



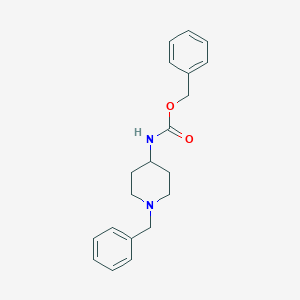
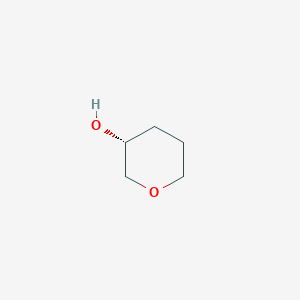

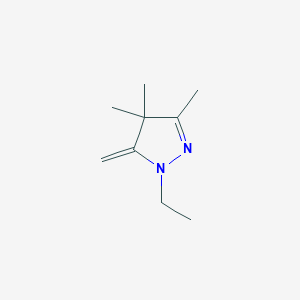
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
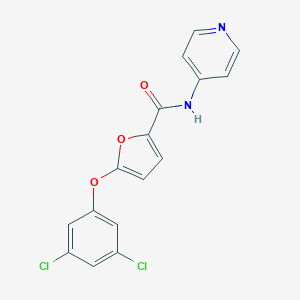
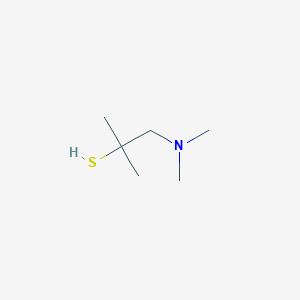
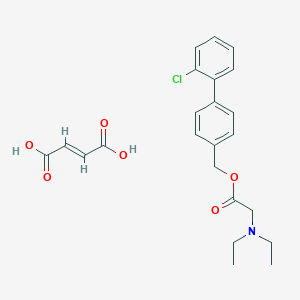


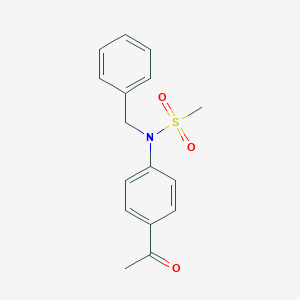
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)